1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene
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Overview
Description
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is an aromatic compound with the molecular formula C₁₀H₁₀F₂. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a prop-2-en-1-yl group attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:
Alkylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Allylation: The prop-2-en-1-yl group is added through a Heck reaction, where an allyl halide reacts with the benzene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-en-1-yl group to a single bond, forming a propyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can form strong hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2-methylbenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.
1,5-Difluoro-2-methyl-4-(prop-1-en-1-yl)benzene: Similar structure but with a different position of the double bond, affecting its reactivity and interaction with other molecules.
1,5-Difluoro-2-methyl-4-(prop-2-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different chemical properties and reactivity.
Uniqueness
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and interaction capabilities. The presence of both fluorine atoms and the prop-2-en-1-yl group allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene (CAS Number: 1935302-70-7) is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2, with a molecular weight of 168.18 g/mol. The presence of fluorine atoms in its structure is critical as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
Property | Value |
---|---|
CAS Number | 1935302-70-7 |
Molecular Formula | C10H10F2 |
Molecular Weight | 168.18 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its interactions with various enzymes and receptors. Fluorinated compounds are known to influence pharmacokinetics and pharmacodynamics significantly.
Enzymatic Interactions
Research indicates that fluorinated compounds can act as enzyme inhibitors or activators. The following table summarizes findings related to the compound's interaction with specific enzymes:
Enzyme Type | Activity Observed | Reference |
---|---|---|
Cholinesterase | Inhibition | |
Cytochrome P450 | Modulation | |
Kinase | Potential Inhibition |
Study on Enzyme Inhibition
A study published in ToxCast analyzed the effects of various chemicals, including fluorinated compounds, on enzymatic activity. The findings indicated that this compound exhibited significant inhibition of cholinesterase, an enzyme critical for neurotransmitter regulation. This suggests potential implications for neuropharmacology and toxicology .
Kinase Inhibition Potential
In silico studies have shown that compounds similar to this compound could serve as kinase inhibitors. These inhibitors are vital in cancer therapy as they can block pathways responsible for tumor growth and survival. The structure of the compound allows for potential binding to ATP-binding sites in kinases, which could be explored further in drug design .
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : By binding to active sites on enzymes such as cholinesterase or kinases, the compound may alter normal enzymatic functions.
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways involved in various physiological processes.
- Metabolic Stability : The introduction of fluorine atoms can enhance metabolic stability, potentially leading to prolonged action within biological systems.
Properties
Molecular Formula |
C10H10F2 |
---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
1,5-difluoro-2-methyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2/c1-3-4-8-5-7(2)9(11)6-10(8)12/h3,5-6H,1,4H2,2H3 |
InChI Key |
XRDVAZRIJFFUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CC=C |
Origin of Product |
United States |
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